molecular formula C14H17N3O3S B2868151 3,5-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 1049495-58-0

3,5-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2868151
CAS No.: 1049495-58-0
M. Wt: 307.37
InChI Key: YQLGCZJTSMMTCV-UHFFFAOYSA-N
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Description

3,5-Dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a sulfonamide derivative featuring a 3,5-dimethyl-substituted benzene ring connected via an ethyl linker to a 6-oxopyridazinone moiety. This structure combines the electron-withdrawing sulfonamide group with a heterocyclic pyridazinone core, which is associated with diverse biological activities, including enzyme inhibition and receptor modulation.

Properties

IUPAC Name

3,5-dimethyl-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-11-8-12(2)10-13(9-11)21(19,20)16-6-7-17-14(18)4-3-5-15-17/h3-5,8-10,16H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLGCZJTSMMTCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)NCCN2C(=O)C=CC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,5-Dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide, with the CAS number 1049495-58-0, is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of the compound is C14H17N3O3SC_{14}H_{17}N_{3}O_{3}S, and it has a molecular weight of 307.37 g/mol. The compound features a sulfonamide group, which is known for its ability to interact with various biological targets.

PropertyValue
Molecular FormulaC₁₄H₁₇N₃O₃S
Molecular Weight307.37 g/mol
CAS Number1049495-58-0

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on related pyridazinone derivatives have demonstrated their ability to inhibit cell proliferation in human lung cancer cell lines (A549, HCC827, NCI-H358). These compounds were tested using MTS cytotoxicity and BrdU proliferation assays, revealing varying degrees of effectiveness against cancer cells .

The biological activity of this compound may be attributed to its interaction with specific enzymes. The sulfonamide moiety can mimic natural substrates, allowing it to bind to the active sites of enzymes involved in critical biochemical pathways. This inhibition can disrupt cellular processes essential for tumor growth and survival.

Inhibition of Phosphodiesterase

Additionally, related compounds have been identified as selective inhibitors of phosphodiesterase 4 (PDE4), an enzyme implicated in various inflammatory and proliferative diseases. Inhibition of PDE4 can lead to increased levels of cyclic adenosine monophosphate (cAMP), which plays a crucial role in regulating cellular responses .

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to this compound:

  • Antitumor Efficacy : A study demonstrated that certain derivatives showed IC50 values as low as 6.26 μM against HCC827 cells in 2D assays, indicating potent antitumor activity .
  • Antimicrobial Activity : Compounds with similar structures were tested against Gram-negative and Gram-positive bacteria, showing promising antibacterial effects .
  • In Vivo Studies : Further research is needed to evaluate the in vivo efficacy and safety profiles of these compounds in animal models.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from literature, focusing on structural variations, synthetic routes, and physicochemical properties.

Structural Analogues from

Compound 5a : 4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide
  • Molecular Formula : C₁₇H₁₅N₃O₄S
  • Key Differences: Benzyloxy group at pyridazinone C3 position vs. ethyl linker in the target. Unsubstituted benzene ring (vs. 3,5-dimethyl in the target).
  • Synthesis : Benzyl bromide derivative reacted with 4-(3-hydroxy-6-oxopyridazin-1(6H)-yl)benzenesulfonamide under basic conditions (K₂CO₃/DMF) .
  • Physicochemical Data :
    • HRMS (m/z): 380.067428 [M+Na]+ .
    • Yield: 91% .
Compound 5b : 4-(3-((4-Nitrobenzyl)oxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide
  • Molecular Formula : C₁₇H₁₄N₄O₆S
  • Key Differences: 4-Nitrobenzyloxy group at pyridazinone C3 position. Increased polarity due to the nitro group.
  • Physicochemical Data :
    • HRMS (m/z): 425.052865 [M+Na]+ .
    • ¹H NMR (DMSO-d6): δ 8.34–8.21 (m, 2H, ArH), 5.41 (s, 2H, OCH₂) .
Compound 7a : 6-Oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate
  • Molecular Formula : C₁₆H₁₃N₃O₆S₂
  • Key Differences: Methanesulfonate ester at pyridazinone C3 vs. ethyl linker. Higher polarity due to the sulfonate group.
  • Synthesis: Sulfonyl chloride reacted with pyridazinone intermediate in pyridine .

Thiazolo-Pyrimidine Derivatives from

Compound 11b : (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile
  • Molecular Formula : C₂₂H₁₇N₃O₃S
  • Key Differences: Thiazolo-pyrimidine core (vs. pyridazinone in the target).
  • Physicochemical Data :
    • ¹³C NMR (DMSO): δ 117.54 (CN), 165.68 (C=O) .
    • Yield: 68% .

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